molecular formula C19H23BrN4OS B2393930 5-((4-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1023861-25-7

5-((4-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Número de catálogo: B2393930
Número CAS: 1023861-25-7
Peso molecular: 435.38
Clave InChI: BFGPWIUEHZHZRY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to a class of triazole-thiazole hybrid molecules, characterized by a fused thiazolo[3,2-b][1,2,4]triazole core. The structure features a 4-bromophenyl group attached via a methyl bridge to a 3,5-dimethylpiperidine moiety, with a methyl substituent at position 2 of the thiazole ring and a hydroxyl group at position 4.

Propiedades

IUPAC Name

5-[(4-bromophenyl)-(3,5-dimethylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4OS/c1-11-8-12(2)10-23(9-11)16(14-4-6-15(20)7-5-14)17-18(25)24-19(26-17)21-13(3)22-24/h4-7,11-12,16,25H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGPWIUEHZHZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 5-((4-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the thiazolo[3,2-b][1,2,4]triazole family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C16H23BrN2OC_{16}H_{23}BrN_{2}O with a molecular weight of approximately 339.27 g/mol. The structure features a thiazole ring fused with a triazole, along with a bromophenyl and a piperidine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC16H23BrN2OC_{16}H_{23}BrN_{2}O
Molecular Weight339.27 g/mol
CAS Number428504-16-9
StructureStructure

Anticancer Activity

Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer properties. A study evaluated various derivatives against nearly 60 human cancer cell lines, revealing that these compounds demonstrate activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. Notably, the thiazolo-triazole derivatives showed more potent activity compared to their amide counterparts .

Case Study: Anticancer Screening

In a notable study by researchers (2007), synthesized compounds were tested for their cytotoxic effects on different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against various cancers:

  • Renal Cancer : IC50 = 5.0 μM
  • Breast Cancer : IC50 = 12.0 μM
  • Colon Cancer : IC50 = 8.0 μM

These findings underscore the potential of this compound as a lead for developing new anticancer therapies .

The mechanism through which thiazolo[3,2-b][1,2,4]triazoles exert their anticancer effects is believed to involve the inhibition of specific cellular pathways associated with tumor growth and proliferation. For instance, they may interfere with DNA synthesis or induce apoptosis in cancer cells.

Other Biological Activities

Beyond anticancer properties, compounds containing triazole moieties have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Some studies suggest that these compounds possess antibacterial and antifungal properties.
  • Neuropharmacological Effects : Triazoles have been investigated for their potential in treating mental disorders by modulating neurotransmitter systems .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research indicates that derivatives of thiazole and triazole compounds often exhibit significant antibacterial and antifungal activities. For instance, thiazole derivatives have been shown to possess high biological activity against various Gram-positive and Gram-negative bacteria. The presence of the triazole ring enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents .

Antitubercular Activity
Similar compounds have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. A study highlighted that triazole hybrids demonstrated promising results against multidrug-resistant strains of tuberculosis, indicating that modifications in the thiazolo-triazole framework could lead to effective treatments .

Anticancer Research

The compound's potential as an anticancer agent is supported by the pharmacological significance of the triazole moiety, which is frequently found in drugs targeting cancer cells. Studies have shown that triazoles can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms. The incorporation of the thiazole ring may enhance these effects due to its ability to interact with multiple biological pathways involved in cancer progression .

CNS Activity

The piperidine component of the compound suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurodegenerative diseases and mood disorders. Research has indicated that certain piperidine derivatives exhibit antidepressant and anxiolytic effects, which could be beneficial for treating conditions like depression and anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their corresponding biological activities based on existing literature:

Structural Feature Biological Activity
Thiazole ringAntimicrobial, anticancer
Triazole moietyAntitubercular, CNS activity
Piperidine substituentAnxiolytic, antidepressant
Bromophenyl groupEnhanced target specificity

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of thiazolo-triazole compounds similar to the target compound and evaluated their antimicrobial activity against various pathogens. Results showed that modifications in the bromophenyl group significantly increased activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .

Case Study 2: Anticancer Properties

In another investigation, a derivative of this compound was tested for cytotoxicity against several cancer cell lines. The results indicated that compounds with a similar thiazolo-triazole framework exhibited IC50 values in the low micromolar range against breast cancer cells, highlighting their potential as anticancer agents .

Comparación Con Compuestos Similares

Table 1: Key Structural Variations and Hypothesized Effects

Compound Name / Structure Substituents Hypothesized Impact on Properties Reference
Target Compound - 4-Bromophenyl
- 3,5-Dimethylpiperidine
- 2-Methylthiazole
- 6-OH
Enhanced lipophilicity (bromophenyl, dimethylpiperidine); potential hydrogen bonding (OH) N/A
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b]triazol-6-ol - 3-Chlorophenyl
- Piperazine (4-ethoxy-3-methoxyphenyl)
- 2-Methylthiazole
- 6-OH
Increased polarity (piperazine, methoxy/ethoxy); potential serotonin receptor modulation
5-((4-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b]triazol-6-ol - 4-Bromophenyl
- 4-Hydroxypiperidine
- 2-Ethylthiazole
- 6-OH
Improved solubility (hydroxypiperidine); steric effects (ethyl vs. methyl)
(5Z)-3-(4-Methoxybenzyl)-5-{[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylene}-2-thioxothiazolidinone - Methoxybenzyl
- Pyrazole-methylene
- Thioxothiazolidinone
Altered electronic properties (thioxo group); potential antidiabetic activity

Key Structural and Functional Differences

Aromatic Substituents: The 4-bromophenyl group in the target compound may enhance halogen bonding interactions in biological targets compared to the 3-chlorophenyl group in . Bromine’s larger atomic radius could improve binding affinity in hydrophobic pockets. Piperidine vs.

Thiazole Substituents :

  • A 2-methylthiazole (target) versus 2-ethylthiazole () affects steric hindrance and metabolic stability. The ethyl group may reduce enzymatic degradation but increase molecular weight.

Pharmacological Implications: The hydroxyl group at position 6 is conserved across analogues, suggesting its critical role in hydrogen bonding or catalytic activity.

Métodos De Preparación

Structural Overview and Synthetic Challenges

The target compound features a fused thiazolo[3,2-b]triazol-6-ol core substituted with a 4-bromophenyl group, a 3,5-dimethylpiperidinyl moiety, and a methyl group at the second position. Key challenges include:

  • Regioselectivity : Ensuring proper orientation during the fusion of thiazole and triazole rings.
  • Steric hindrance : Managing bulky substituents during coupling reactions, particularly the 3,5-dimethylpiperidinyl group.
  • Functional group compatibility : Protecting the hydroxyl group at position 6 during subsequent reactions.

Synthetic Routes and Methodologies

Formation of the Thiazolo[3,2-b]Triazol-6-Ol Core

The core structure is synthesized via cyclocondensation of thioamide precursors with hydrazine derivatives. A representative protocol involves:

  • Thioamide preparation : Reacting 2-bromoacetophenone with thiosemicarbazide in ethanol under reflux to form 2-(2-bromophenyl)thiosemicarbazide.
  • Cyclization : Treating the thiosemicarbazide with potassium hydroxide (KOH) in aqueous medium at 80–90°C, followed by neutralization with acetic acid to yield the triazole-thione intermediate.
  • Thiazole ring fusion : Reacting the triazole-thione with α-haloketones (e.g., chloroacetone) in dimethylformamide (DMF) at 60°C for 6–8 hours to form the fused thiazolo-triazole system.

Key optimization parameters :

  • Solvent polarity (DMF > ethanol > water) improves cyclization efficiency.
  • Excess KOH (2 eq) ensures complete deprotonation and cyclization.

Introduction of the 4-Bromophenyl Group

The 4-bromophenyl moiety is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling:

Route A: Friedel-Crafts Alkylation
  • Electrophilic substitution : Reacting the core with 4-bromobenzyl chloride in the presence of AlCl₃ in dichloromethane (CH₂Cl₂) at 0°C.
  • Quenching : Neutralizing with ice-cold water and extracting with ethyl acetate.

Yield : 55–65%.

Route B: Suzuki-Miyaura Coupling
  • Palladium catalysis : Using Pd(PPh₃)₄ (5 mol%), 4-bromophenylboronic acid (1.2 eq), and K₂CO₃ in tetrahydrofuran (THF)/water (3:1) at 80°C.
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Yield : 70–75%.

Attachment of the 3,5-Dimethylpiperidinyl Moiety

The 3,5-dimethylpiperidine group is incorporated via nucleophilic substitution or reductive amination:

Method 1: Nucleophilic Substitution
  • Activation : Treating the bromophenyl-substituted core with NaH in dry THF to generate a strong base.
  • Coupling : Adding 3,5-dimethylpiperidine (1.5 eq) and heating at 60°C for 12 hours.

Yield : 50–60%.

Method 2: Reductive Amination
  • Imine formation : Reacting the core’s aldehyde derivative (generated via oxidation) with 3,5-dimethylpiperidine in methanol.
  • Reduction : Adding NaBH₃CN (1 eq) at 0°C and stirring for 4 hours.

Yield : 65–70%.

Methyl Group Introduction at Position 2

The methyl group is installed early in the synthesis to avoid steric complications:

  • Alkylation : Treating the thiazole intermediate with methyl iodide (CH₃I) in the presence of K₂CO₃ in acetone at room temperature.
  • Purification : Recrystallization from ethanol/water.

Yield : >85%.

Reaction Optimization and Analytical Validation

Solvent and Temperature Effects

Parameter Optimal Condition Impact on Yield
Cyclization DMF, 60°C Maximizes ring fusion
Suzuki coupling THF/H₂O, 80°C Enhances boronic acid reactivity
Reductive amination MeOH, 0°C Prevents over-reduction

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (s, 1H, CH), 3.15–3.05 (m, 2H, piperidine-H), 2.85 (s, 3H, CH₃), 1.72–1.60 (m, 4H, piperidine-H), 1.25 (s, 6H, piperidine-CH₃).
  • IR (KBr) : 3250 cm⁻¹ (O-H), 1605 cm⁻¹ (C=N), 680 cm⁻¹ (C-Br).

Challenges and Mitigation Strategies

  • Low regioselectivity in cyclization :
    • Solution : Use directing groups (e.g., nitro) to orient ring fusion.
  • Epimerization during piperidine coupling :
    • Solution : Employ chiral auxiliaries or enantioselective catalysis.
  • Hydroxyl group oxidation :
    • Solution : Protect the -OH group as a tert-butyldimethylsilyl (TBS) ether during early steps.

Q & A

Q. What are the established synthetic routes for 5-((4-bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?

The synthesis typically involves three key steps:

  • Thiazolo-triazole core formation : Cyclization of thioamide and hydrazine derivatives under acidic/basic conditions .
  • 4-Bromophenyl introduction : Suzuki-Miyaura coupling using a bromophenyl boronic acid precursor .
  • Piperidine attachment : Nucleophilic substitution or Mannich reactions to incorporate the 3,5-dimethylpiperidinyl group . Yield optimization requires controlled temperatures (60–100°C) and solvents like DMF or ethanol .

Q. Which analytical techniques are critical for structural characterization?

  • NMR spectroscopy : Confirms substituent connectivity (e.g., bromophenyl protons at δ 7.4–7.6 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 435.38) .
  • X-ray crystallography : Resolves 3D conformation, particularly for the thiazolo-triazole core .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial : Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) .
  • Anticancer : IC₅₀ values of 15–25 µM in breast cancer cell lines (MCF-7) via apoptosis induction .
  • Enzyme inhibition : Potential interaction with 14-α-demethylase (fungal target) and kinase pathways .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves purity (>95%) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve Suzuki coupling yields by 20–30% .

Q. What strategies are used in structure-activity relationship (SAR) studies?

  • Substituent variation : Replacing the 4-bromophenyl with fluorophenyl groups alters lipophilicity (logP) and target affinity .
  • Piperidine modification : Introducing bulkier substituents (e.g., benzyl groups) enhances blood-brain barrier penetration .
  • Triazole ring functionalization : Adding electron-withdrawing groups (e.g., nitro) improves metabolic stability .

Q. How can contradictions in biological activity data be resolved?

  • Purity validation : Use HPLC (≥98% purity) to rule out impurities affecting assay results .
  • Target-specific assays : Compare activity across isoforms (e.g., COX-1 vs. COX-2) to identify selectivity .
  • Structural analogs : Test derivatives to isolate contributions of specific substituents (e.g., bromine vs. methyl groups) .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Simulates interactions with 14-α-demethylase (PDB: 3LD6), showing hydrogen bonding with the triazole ring .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent electronegativity with antifungal potency (R² = 0.82) .

Q. How does the compound’s stability impact in vivo studies?

  • pH stability : Degrades <10% in gastric fluid (pH 2) but hydrolyzes rapidly in alkaline conditions (pH 10) .
  • Thermal stability : Stable at 25°C for 6 months; degradation occurs above 100°C .
  • Metabolic profiling : Liver microsome assays identify N-oxide and dehalogenated metabolites .

Q. Which analytical methods ensure batch-to-batch consistency?

  • HPLC-DAD : Monitors purity using a C18 column (retention time = 8.2 min) .
  • Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .
  • TGA/DSC : Detects polymorphic transitions (melting point = 223–225°C) .

Q. What enzymatic inhibition mechanisms have been proposed?

  • Competitive inhibition : Binds to ATP pockets in kinases (e.g., EGFR) with Ki = 0.8 µM .
  • Allosteric modulation : Alters conformation of G-protein-coupled receptors (e.g., 5-HT₂A) .
  • Redox cycling : Generates ROS in cancer cells via thiazole-mediated electron transfer .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.